2-(Chloromethyl)-1-ethyl-1H-imidazole
Overview
Description
2-(Chloromethyl)-1-ethyl-1H-imidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a highly reactive compound with a molecular formula of C6H8ClN2 and a molecular weight of 142.59 g/mol.
Scientific Research Applications
Organic Synthesis:
- Expedient Synthesis: A study described the synthesis of 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, demonstrating the chemical's utility in organic synthesis (Kudzma & Turnbull, 1991).
- Reactivity in SRN1 Reactions: Research showed that 1-Methyl-2-chloromethyl-5-nitroimidazole reacts with tertiary nitronate anions, highlighting its reactivity in SRN1 series reactions (Crozet et al., 1985).
Corrosion Inhibition:
- Imidazoline Derivatives in Corrosion Inhibition: A study on imidazoline derivatives, including chloromethylated compounds, revealed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution (Zhang et al., 2015).
Catalysis:
- Support for Immobilizing Manganese Porphyrin: Research utilized chloromethylated MIL-101(Cr) modified with imidazole as a support for immobilizing manganese porphyrin, showcasing the chemical's role in catalysis (Zadehahmadi et al., 2014).
Spectroscopy and Molecular Docking:
- Spectroscopic Analysis and Molecular Docking: A study reported the solvent-free synthesis of imidazole derivatives, including chloromethylated ones, followed by detailed spectroscopic characterization and reactivity study, as well as molecular docking (Thomas et al., 2018).
High-Temperature Proton Exchange Membrane Fuel Cells:
- Application in Fuel Cells: Research involving the doping of imidazolium polysulfone with phosphoric acid, where polysulfone was first chloromethylated, showed applications in high-temperature proton exchange membrane fuel cells (Yang et al., 2012).
Synthesis of Tinidazole:
- Electrochemical Study: A study explored the electrochemical behavior of tinidazole, synthesized from 1-[2-(ethylsulphonyl)ethyl]-2-methyl-5-nitro-1H-imidazole, at mercury electrodes, contributing to the understanding of its electrochemical properties (Fonseca et al., 1993).
properties
IUPAC Name |
2-(chloromethyl)-1-ethylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-2-9-4-3-8-6(9)5-7/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFAIPZGLQIIHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439161 | |
Record name | 2-(CHLOROMETHYL)-1-ETHYL-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
780722-30-7 | |
Record name | 2-(CHLOROMETHYL)-1-ETHYL-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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